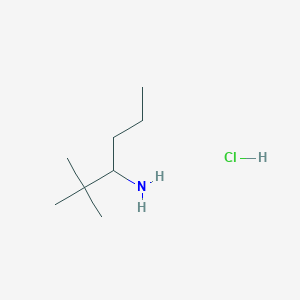

2,2-Dimethylhexan-3-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

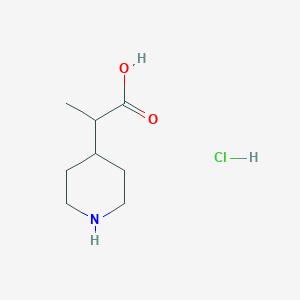

2,2-Dimethylhexan-3-amine hydrochloride is a chemical compound with the CAS Number: 1864063-57-9 . It has a molecular weight of 165.71 . It is typically stored at room temperature and is available in powder form .

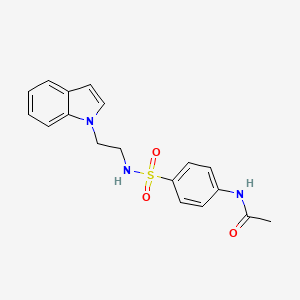

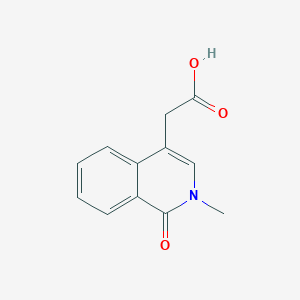

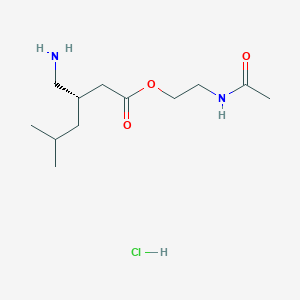

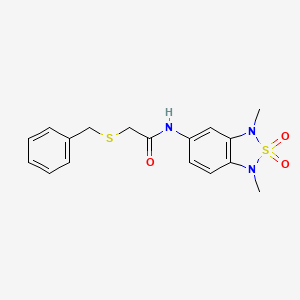

Molecular Structure Analysis

The molecular structure of this compound consists of a hexane backbone with two methyl groups attached to the second carbon atom and an amine group attached to the third carbon atom . The hydrochloride indicates that the compound forms a salt with hydrochloric acid .Chemical Reactions Analysis

Amines, including 2,2-Dimethylhexan-3-amine, can undergo a variety of chemical reactions. They can react with acid chlorides to form amides . They can also undergo alkylation and acylation reactions .Applications De Recherche Scientifique

Dissipation in Soil

Research on the environmental behavior of herbicides formulated as amine salts, such as 2,4-D dimethylamine salt, provides insights into the dissipation of such compounds in soil. A comprehensive study conducted across multiple states in the U.S. found equivalent rates of dissipation for 2,4-D when applied as either the amine salt or ester forms, highlighting the minimal effect of these formulations on the environmental fate of the herbicide (Wilson, Geronimo, & Armbruster, 1997).

Cancer Research

In the domain of cancer research, the evaluation of different amine hydrochlorides, including derivatives similar to 2,2-Dimethylhexan-3-amine hydrochloride, has been undertaken to assess their carcinogenic potential. For instance, a study on 3:2′-dimethyl-4-aminobiphenyl hydrochloride suggested its unsuitability as a carcinogenic agent, pointing to the need for further research using the free amine form (Higgins, Grossi, Conte, & Rousselot, 1968).

Atmospheric Chemistry

The impact of amines on atmospheric chemistry, specifically in enhancing sulfuric acid-water nucleation, underscores the significance of these compounds in environmental processes. A study demonstrated that amines, including dimethylamine, are more effective than ammonia in promoting both neutral and ion-induced nucleation, suggesting a potentially important role of amines in cloud formation and climate regulation (Kurtén, Loukonen, Vehkamäki, & Kulmala, 2008).

Bioconjugation Chemistry

The mechanism of amide formation via carbodiimide, involving compounds like 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride, is crucial in bioconjugation chemistry. This process enables the conjugation of carboxylic acids and amines in aqueous media, fundamental for developing bioconjugate materials (Nakajima & Ikada, 1995).

Safety and Hazards

The safety information available indicates that 2,2-Dimethylhexan-3-amine hydrochloride may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

2,2-dimethylhexan-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N.ClH/c1-5-6-7(9)8(2,3)4;/h7H,5-6,9H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUWRGIIJMADGOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(C)(C)C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl}acetamide](/img/structure/B2838639.png)

![N-methyl-1-phenyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]methanesulfonamide](/img/structure/B2838643.png)

![[2-[(3-cyanothiophen-2-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2838645.png)

![3-nitro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2838650.png)